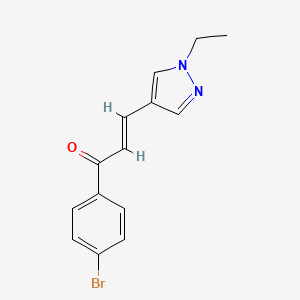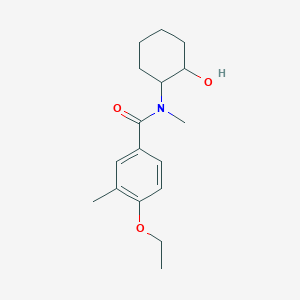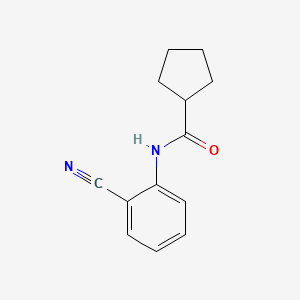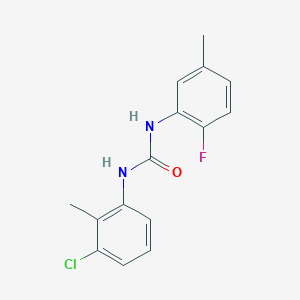
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it is believed that 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit the replication of viruses. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not very soluble in water, which can make it difficult to use in aqueous-based assays. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is the development of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one-based materials with unique properties. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a building block for the synthesis of polymers with specific optical or electronic properties. Another direction is the investigation of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one as a potential therapeutic agent for various diseases. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be studied for its potential as an anticancer agent or as a treatment for viral infections. Finally, the development of new methods for the synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one and its derivatives could lead to the discovery of new compounds with unique biological activities.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction between 4-bromoacetophenone and 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in a high yield.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been employed as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYRRGACKLURE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propenone, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)


![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)


![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
